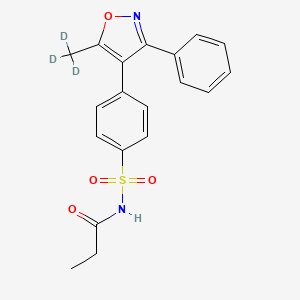

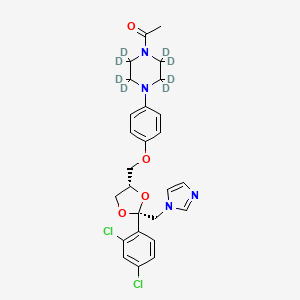

Parecoxib-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Parecoxib-D3 is a deuterated form of parecoxib, a selective cyclooxygenase-2 inhibitor. Parecoxib is a water-soluble and injectable prodrug of valdecoxib, used primarily for the short-term management of perioperative pain. It is marketed under the brand name Dynastat in the European Union .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of parecoxib involves the reaction of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with propionamide. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of parecoxib follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, with stringent control over reaction conditions to ensure consistent product quality. The final product is typically formulated as a freeze-dried powder for reconstitution before administration .

Análisis De Reacciones Químicas

Types of Reactions

Parecoxib undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the enzymatic hydrolysis of parecoxib to its active form, valdecoxib .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis in the liver, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP2C9.

Oxidation: Oxidative metabolism by cytochrome P450 enzymes.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Major Products Formed

The major product formed from the hydrolysis of parecoxib is valdecoxib, which is the active form responsible for its pharmacological effects .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, parecoxib is used as a model compound to study the behavior of selective cyclooxygenase-2 inhibitors and their interactions with various enzymes and receptors .

Biology

In biological research, parecoxib is used to investigate the role of cyclooxygenase-2 in inflammation and pain pathways. It serves as a tool to understand the molecular mechanisms underlying these processes .

Medicine

In medicine, parecoxib is primarily used for the management of postoperative pain. It is administered intravenously or intramuscularly to provide rapid pain relief in patients who cannot take oral medications .

Industry

In the pharmaceutical industry, parecoxib is used in the development of new analgesic formulations and as a reference standard in quality control processes .

Mecanismo De Acción

Parecoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory prostaglandins from arachidonic acid. By inhibiting cyclooxygenase-2, parecoxib reduces the production of these prostaglandins, thereby alleviating pain and inflammation . The molecular targets include cyclooxygenase-2 and related signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Celecoxib: Another selective cyclooxygenase-2 inhibitor used for the treatment of pain and inflammation.

Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.

Valdecoxib: The active metabolite of parecoxib, used for similar indications.

Uniqueness

Parecoxib is unique in its rapid onset of action and its suitability for perioperative pain management due to its injectable formulation. Unlike other cyclooxygenase-2 inhibitors, parecoxib can be administered parenterally, making it a valuable option for patients who cannot take oral medications .

Propiedades

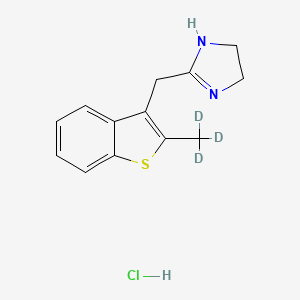

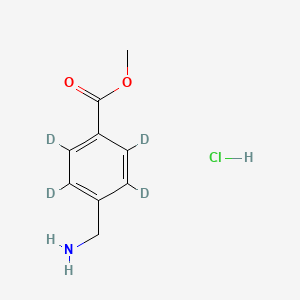

Fórmula molecular |

C19H18N2O4S |

|---|---|

Peso molecular |

373.4 g/mol |

Nombre IUPAC |

N-[4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]phenyl]sulfonylpropanamide |

InChI |

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)/i2D3 |

Clave InChI |

TZRHLKRLEZJVIJ-BMSJAHLVSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)CC |

SMILES canónico |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)